

A Comparative Guide to Biocatalytic and Chemical Synthesis of Chiral Intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid, ethyl ester

Cat. No.: B076639

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern pharmaceutical science. The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry, making the choice of synthetic strategy a critical decision point in the development pipeline.^{[1][2][3]} This guide provides an in-depth, objective comparison between two dominant methodologies: biocatalysis and chemical (asymmetric) synthesis. We will move beyond a simple listing of pros and cons to explore the underlying principles, present supporting experimental data, and offer practical protocols to inform your selection process.

The Central Challenge: Chirality in Drug Development

A significant portion of active pharmaceutical ingredients (APIs) are chiral molecules.^[4] Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.^[5] This reality has driven the demand for robust, scalable, and efficient methods to produce single-enantiomer compounds.^{[2][6]} The two primary strategies to achieve this are harnessing the inherent stereoselectivity of nature's catalysts—enzymes—or designing sophisticated chemical catalysts to control stereochemical outcomes.^{[1][7]}

Part 1: The Biocatalytic Approach — Leveraging Nature's Precision

Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations. [8][9] This approach has matured from a niche technology into a powerful and widely adopted industrial methodology, lauded for its precision and alignment with green chemistry principles. [4][10]

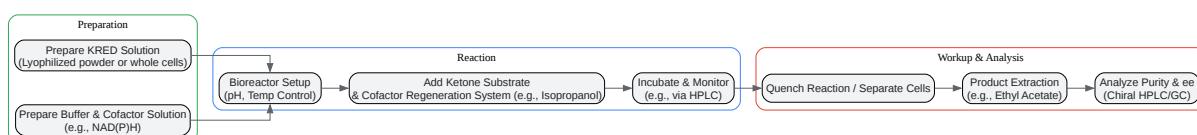
Core Principles & Causality

The remarkable efficacy of biocatalysis stems from the intricate three-dimensional structure of enzymes. The enzyme's active site creates a chiral environment that binds the substrate in a specific orientation, allowing the reaction to proceed with exceptionally high levels of selectivity.

- **Enantioselectivity & Regioselectivity:** Enzymes can distinguish between enantiomers or different functional groups on a molecule with a precision that is often difficult to match with chemical catalysts.[1][7][11] This high fidelity minimizes the formation of unwanted byproducts, simplifying downstream purification.[7][11]
- **Mild Reaction Conditions:** Enzymatic reactions are typically conducted under mild conditions —near ambient temperatures, atmospheric pressure, and neutral pH—often in aqueous media.[1][8][12] This avoids the need for harsh reagents or extreme conditions that could lead to isomerization, racemization, or degradation of sensitive molecules.[1][6]

Key Advantages & Limitations

The primary advantage of biocatalysis lies in its unparalleled selectivity and its environmentally benign profile.[8][11][12][13] Enzymes are biodegradable, derived from renewable resources, and their operation at low temperatures reduces energy consumption.[8][14]


However, biocatalysis is not without its challenges. Enzymes can exhibit a narrow substrate scope, limiting their applicability.[7][11] Furthermore, their stability under demanding industrial process conditions (e.g., high substrate concentrations, presence of organic solvents) can be a concern.[7][11]

To overcome these limitations, the field has embraced directed evolution and protein engineering. These powerful techniques allow scientists to tailor enzymes for specific industrial

applications, enhancing their stability, broadening their substrate tolerance, and even inverting their enantioselectivity to produce a desired chiral product.[1][7][11][15][16]

Experimental Workflow: Ketoreductase (KRED) Mediated Synthesis

The asymmetric reduction of a prochiral ketone to a chiral alcohol is a common and critical transformation. Ketoreductases (KREDs) are highly efficient biocatalysts for this purpose.[15][17][18]

[Click to download full resolution via product page](#)

Caption: Workflow for a typical KRED-mediated asymmetric ketone reduction.

This protocol provides a general framework for the asymmetric reduction of a prochiral ketone using *E. coli* cells overexpressing a ketoreductase.[19]

- Cell Culture and Induction:

- Inoculate a suitable volume of growth medium (e.g., LB broth with appropriate antibiotic) with the *E. coli* strain harboring the KRED expression plasmid.
- Grow the culture at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β -D-1-thiogalactopyranoside) to a final concentration of 0.2-1.0 mM.
- Continue incubation at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for proper protein folding.
- Whole-Cell Biotransformation:
 - Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
 - Resuspend the cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell density.
 - To this cell suspension, add the prochiral ketone substrate (e.g., 10-50 mM). The substrate may need to be dissolved in a co-solvent like DMSO or isopropanol.
 - Add a co-substrate for cofactor regeneration. Isopropanol (IPA) is commonly used (e.g., 5-10% v/v), as it is converted to acetone by the KRED, regenerating the essential NAD(P)H cofactor.[18]
 - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
- Reaction Monitoring and Work-up:
 - Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC to determine substrate conversion and product formation.
 - Once the reaction is complete, separate the cells from the supernatant by centrifugation.
 - Extract the chiral alcohol product from the supernatant using an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Analysis:
 - Determine the chemical yield of the isolated product.

- Analyze the enantiomeric excess (% ee) of the chiral alcohol using chiral HPLC or chiral GC.

Part 2: The Chemical Synthesis Approach — Precision by Design

Asymmetric chemical catalysis achieves stereoselectivity through the use of a small amount of a chiral catalyst—typically a transition metal complex with a chiral ligand or a small organic molecule (organocatalyst).^{[5][20]} This field is mature and offers a vast, versatile toolbox for organic synthesis.

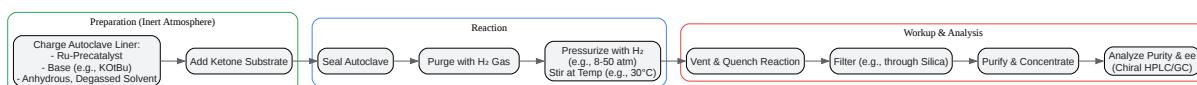
Core Principles & Causality

The catalyst creates a transient, chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.

- Metal-Ligand Bifunctional Mechanism: In the renowned Noyori-type asymmetric hydrogenation of ketones, the catalyst features a central metal (e.g., Ruthenium) coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.^[21] The reaction does not proceed through direct coordination of the ketone to the metal. Instead, a concerted, outer-sphere mechanism involving a six-membered transition state facilitates the transfer of a hydride from the metal and a proton from the amine ligand to the ketone, yielding the chiral alcohol with high enantioselectivity.^[21]
- Broad Substrate Applicability: A key strength of chemical catalysis is its often broader substrate scope compared to enzymes.^[21] A single catalyst system can frequently be applied to a wide range of substrates with minor modifications to the reaction conditions.

Key Advantages & Limitations

Chemical catalysis is a powerful and predictable methodology, offering high activity and excellent yields for numerous transformations.^{[22][23]} The technology is well-established and highly scalable.


The primary drawbacks are associated with reaction conditions and catalyst composition.

These processes often require:

- Harsh Conditions: Elevated pressures of hydrogen gas and non-aqueous, often volatile organic solvents are typical.[6][12]
- Precious Metal Catalysts: Many of the most effective catalysts rely on expensive and scarce precious metals like ruthenium, rhodium, and iridium.[14][24]
- Product Contamination: The potential for trace metal contamination in the final API is a significant concern in the pharmaceutical industry, necessitating rigorous and costly purification steps.[14]

Experimental Workflow: Asymmetric Hydrogenation

The asymmetric hydrogenation of a prochiral ketone using a Ru-BINAP/diamine catalyst is a classic example of efficient chemical synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical asymmetric hydrogenation of a ketone.

This protocol is a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Noyori-type catalyst.[21]

- Reactor Preparation (under inert atmosphere, e.g., in a glovebox):
 - To a glass liner for a high-pressure autoclave, add the Ruthenium precatalyst (e.g., RuCl₂[(S)-tolbinap][(S,S)-dpen]) at a desired substrate-to-catalyst (S/C) ratio (e.g., 2000:1).

- Add a base, such as potassium tert-butoxide (KOtBu), typically 2-4 molar equivalents relative to the catalyst.
- Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
- Add the acetophenone substrate to the liner.
- Hydrogenation Reaction:
 - Place the glass liner inside the autoclave and seal the reactor securely.
 - Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
 - Carefully purge the reactor 3-5 times with hydrogen gas to remove all air.
 - Pressurize the reactor with hydrogen to the target pressure (e.g., 8 atm).
 - Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30°C).
- Reaction Monitoring and Work-up:
 - Monitor the reaction for 4-24 hours. Progress can be tracked by carefully depressurizing, taking a sample, and analyzing via GC or TLC.
 - Once complete, cool the reactor and carefully vent the excess hydrogen pressure.
 - Open the reactor and quench the reaction mixture (e.g., with saturated ammonium chloride solution).
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification and Analysis:
 - Purify the crude product by flash column chromatography on silica gel if necessary.

- Determine the chemical yield and analyze the enantiomeric excess (% ee) by chiral HPLC or GC.

Part 3: Head-to-Head Comparison — A Data-Driven Analysis

A direct comparison reveals the distinct operational windows and performance characteristics of each approach.

Table 1: Quantitative Performance Metrics Comparison

Metric	Biocatalytic Synthesis (KRED)	Chemical Synthesis (Asymmetric Hydrogenation)	Causality & Rationale
Enantioselectivity	Typically >99% ee[1]	Often >98% ee[21]	Both methods are highly evolved for stereocontrol. Enzymes offer exquisite active-site precision; chemical catalysts use well-defined chiral ligands.
Yield	High, often >95%	High, often >95%[22]	Both are catalytic processes designed for high conversion. Yield can be limited by substrate/product stability or purification losses.
Temperature	Mild (20-40°C)[8]	Variable, often ambient to moderate (25-65°C)[21][24]	Enzymes have a narrow optimal temperature range to maintain structure. Chemical catalysts are generally more robust to temperature changes.
Pressure	Atmospheric[1][14]	Elevated (8-50 atm H ₂)[21][24]	Biocatalysis does not require pressurized gas. Asymmetric hydrogenation requires high-pressure H ₂ as the reductant.

Catalyst Source	Renewable (Fermentation)[14]	Finite (Precious Metals)[14]	Enzymes are produced by microorganisms. Catalysts like Ru, Rh, Ir are mined and have limited availability.
Solvent	Aqueous buffer, sometimes with co- solvents[8]	Anhydrous organic solvents (e.g., alcohols, toluene)[21]	Enzymes evolved to function in water. Metal catalysts often require specific organic solvents for solubility and reactivity.
Substrate Scope	Can be narrow, but expandable via engineering[7][11]	Generally broad[21]	The lock-and-key nature of enzymes can limit substrates. The more open coordination sphere of metal catalysts allows for greater diversity.
Downstream Processing	Product extraction from aqueous media; cell removal.	Removal of metal catalyst; solvent exchange.	Biocatalysis requires separating the product from a complex aqueous matrix. Chemical synthesis requires rigorous removal of potentially toxic metals.

Sustainability & Green Chemistry Metrics

The environmental impact of a process is a critical consideration. While biocatalysis is often termed "green," a quantitative assessment using established metrics like E-Factor and Process Mass Intensity (PMI) is necessary for a fair comparison.[25]

- E-Factor: Kilograms of waste produced per kilogram of product. A lower E-Factor is better. [\[26\]](#)
- Process Mass Intensity (PMI): Total mass of all materials (reactants, solvents, water, etc.) used per kilogram of product. A lower PMI is better. PMI is often preferred in the pharmaceutical industry as it directly reflects resource utilization.[\[26\]](#)[\[27\]](#)[\[28\]](#)

Table 2: Environmental Footprint Comparison (Illustrative)

Metric	Biocatalytic Route	Chemical Route	Rationale & Considerations
Solvent Use	Primarily water. May use organic co-solvents and extraction solvents.	Volatile organic compounds (VOCs) are common.	The high water usage in biocatalysis can lead to a high PMI if not managed efficiently through process optimization and recycling. [14]
Energy Consumption	Low; reactions are near ambient temperature. [12] [13]	Higher; may require heating/cooling and energy for gas compression. [12]	The energy cost of maintaining high pressure and temperature in chemical synthesis is a significant factor.
Waste Profile	Biodegradable catalyst (spent cells/enzyme), aqueous waste.	Heavy metal waste, used organic solvents, purification solids (silica). [12] [13]	The waste from chemical synthesis is often more hazardous and requires specialized disposal, whereas biocatalytic waste is generally more benign.
PMI (Illustrative)	Can be high due to dilute aqueous streams but can be optimized.	Often high due to large volumes of organic solvents for reaction and purification.	Both methods require significant optimization to achieve low PMI values. Solvent recycling is critical for both. [26]

Conclusion: Synthesizing a Decision

The choice between biocatalytic and chemical synthesis is not a matter of one being definitively superior to the other; it is a strategic decision based on the specific requirements of the project.

- Biocatalysis excels when supreme selectivity is required for a specific substrate, and when green chemistry and process safety are paramount. The advent of enzyme engineering has dramatically expanded its scope, making it a first-choice consideration for many industrial processes, especially for producing chiral alcohols and amines.[4][16]
- Chemical synthesis remains the powerhouse for its broad substrate versatility and the extensive, well-documented library of available transformations. When a suitable enzyme is not readily available or when reaction conditions are incompatible with biological systems, asymmetric chemical catalysis provides a robust and reliable solution.

The future of chiral synthesis likely lies in the synergy between these two fields.

Chemoenzymatic cascade reactions, which combine enzymatic steps with chemical ones in a single pot, are gaining traction.[29] These approaches leverage the best of both worlds—the precision of enzymes and the versatility of chemical catalysts—to create highly efficient, sustainable, and innovative routes to the complex chiral molecules that form the foundation of next-generation therapeutics.[7][11]

References

- BenchChem. (n.d.). Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. *Journal of Chemical and Pharmaceutical Research*, 16(6), 168.
- Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
- Sustainability Directory. (n.d.). What Are the Main Environmental Benefits of Using Biocatalysis (Enzymes) Instead of Traditional Metal Catalysts?
- de Gonzalo, G., & Domínguez de María, P. (2016). Is biocatalysis intrinsically green? *Frontiers in Microbiology*, 7, 83.
- Marie, A. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. *Chemical Science Journal*, 15(2).
- Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. *Chemical Reviews*, 118(1), 801-838.
- Rossino, G., Robescu, M. S., Licastro, E., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. *Chirality*, 34(10), 1403-1434.

- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. *Journal of Chemical and Pharmaceutical Research*, 16(6), 1-2.
- Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones.
- Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. *Current Opinion in Drug Discovery & Development*, 9(6), 741-764.
- Dunn, P. J. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. *Organic Process Research & Development*, 18(3), 342-349.
- Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. *Pure and Applied Chemistry*, 77(9), 1527-1537.
- Wu, S., Snajdrova, R., Moore, J. C., Baldenius, K., & Bornscheuer, U. T. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. *Angewandte Chemie International Edition*, 60(1), 88-119.
- BOC Sciences. (n.d.). Asymmetric Synthesis: The Critical Role of Chiral Intermediates.
- ResearchGate. (n.d.). Biocatalytic vs. Chemical Synthesis of Enantiomerically Pure Compounds.
- Zhao, L., & Zhao, H. (2016). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. *Journal of Industrial Microbiology & Biotechnology*, 43(10), 1339-1352.
- Dicks, A. P., & Hent, A. (2015). The E Factor and Process Mass Intensity. In *Green Chemistry Metrics* (pp. 25-49). Springer.
- Nájera, C., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. *Tetrahedron: Asymmetry*, 26(15-16), 703-746.
- Grajewski, J., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel-Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. *Molecules*, 26(16), 4993.
- Dicks, A. P., & Hent, A. (n.d.). The E Factor and Process Mass Intensity. Request PDF on ResearchGate.
- Smith, M. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. *Research & Reviews: Journal of Medicinal & Organic Chemistry*, 11, 003.
- Morris, R. H. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. *Journal of the American Chemical Society*, 136(8), 2948-2951.
- Chemistry For Everyone. (2024, February 4). What Is Asymmetric Catalysis? [Video]. YouTube.
- Rossino, G., Robescu, M. S., Licastro, E., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. ResearchGate.
- Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI.

- Patel, R. N. (n.d.). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. Request PDF on ResearchGate.
- Yashima, E., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. *ACS Central Science*, 5(7), 1184-1192.
- Jimenez-Gonzalez, C., et al. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. *Organic Process Research & Development*, 15(4), 912-917.
- Bian, B.-J., et al. (2025). Asymmetric photoreactions catalyzed by chiral ketones. *Organic & Biomolecular Chemistry*. Published online January 30, 2025.
- Wong, J. W., & Feringa, B. L. (2022). Scalable and sustainable synthesis of chiral amines by biocatalysis. *Nature Communications*, 13, 4578.
- Moore, J. C., & Pollard, D. J. (2007). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. *Accounts of Chemical Research*, 40(11), 1412-1419.
- Deshpande, A., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. *Microbial Cell Factories*, 17(1), 188.
- Moore, J. C., & Pollard, D. J. (2007). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. *Chemical Communications*, (43), 4473-4483.
- Pollard, D. J., & Woodley, J. M. (2007). Practical chiral alcohol manufacture using ketoreductases. *Trends in Biotechnology*, 25(2), 66-72.
- Pollard, D. J., & Woodley, J. M. (n.d.). Practical chiral alcohol manufacture using ketoreductases. Request PDF on ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]

- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 13. What Are the Main Environmental Benefits of Using Biocatalysis (Enzymes) Instead of Traditional Metal Catalysts? → Learn [pollution.sustainability-directory.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. | Semantic Scholar [semanticscholar.org]
- 16. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbino.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 23. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 26. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and

pharmaceutical industry [chemanager-online.com]

- 27. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Biocatalytic and Chemical Synthesis of Chiral Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076639#comparative-study-of-biocatalytic-vs-chemical-synthesis-of-chiral-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com